2,6-Dichloro-3-phenylpyridine

Vue d'ensemble

Description

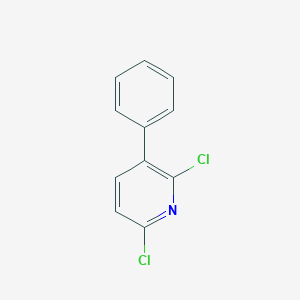

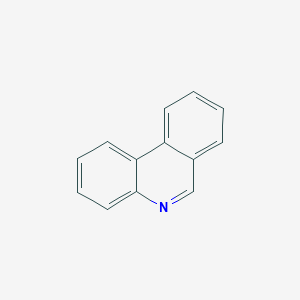

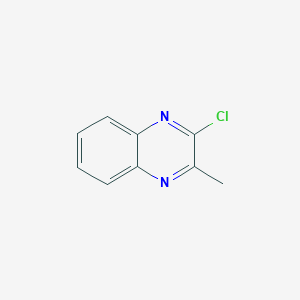

2,6-Dichloro-3-phenylpyridine is a chemical compound with the molecular formula C11H7Cl2N . It has a molecular weight of 224.09 .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-phenylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd and 6th positions with chlorine atoms and at the 3rd position with a phenyl group .Physical And Chemical Properties Analysis

2,6-Dichloro-3-phenylpyridine has a density of 1.3±0.1 g/cm3, a boiling point of 326.0±37.0 °C at 760 mmHg, and a flash point of 180.8±12.1 °C . It has a molar refractivity of 58.7±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 171.8±3.0 cm3 .Applications De Recherche Scientifique

Reactivity and Derivative Formation

2,6-Dichloro-3-phenylpyridine demonstrates unique reactivity, particularly in its interactions with potassium amide in liquid ammonia. It yields 4-amino-2-benzylpyrimidine, indicating its potential in synthesizing various organic compounds (Streef, Hertog, & Plas, 1985). Additionally, its reactions can result in novel ring fission products and aminopyridines, which are valuable in organic chemistry (Streef, Plas, & Harkema, 1991).

Photophysical Effects in Metal Complexes

2,6-Dichloro-3-phenylpyridine contributes to the photophysical properties of metal complexes. It's used in ortho-metalated complexes of iridium(III) and rhodium(III), affecting their absorption and emission spectra, and playing a significant role in light emission behaviors (Sprouse, King, Spellane, & Watts, 1984).

Application in Luminescent Lanthanide Compounds

2,6-Dichloro-3-phenylpyridine derivatives have been explored as ligands in luminescent lanthanide compounds. These compounds are notable for their potential in biological sensing and demonstrate unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Role in Synthesis of Halogenated Pyridylketones

The oxidation of 2,6-dichloro-3-benzylpyridines, which are derivatives of 2,6-Dichloro-3-phenylpyridine, leads to the synthesis of phenyl-3-(2,6-dichloropyridyl)ketones. These compounds have significance in the development of various chemical compounds (Sutter & Weis, 1988).

Contribution to Novel Fluorescent Chemosensors

2,6-Dichloro-3-phenylpyridine derivatives are utilized in the development of novel fluorescent chemosensors. These sensors are designed for the detection of specific metal ions, demonstrating the compound's utility in analytical chemistry (Chalmardi, Tajbakhsh, Bekhradnia, & Hosseinzadeh, 2017).

Safety and Hazards

Mécanisme D'action

Propriétés

IUPAC Name |

2,6-dichloro-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUMHWPBSOBUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355802 | |

| Record name | 2,6-dichloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-phenylpyridine | |

CAS RN |

18700-11-3 | |

| Record name | 2,6-dichloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different reaction products observed when 2,6-Dichloro-3-phenylpyridine reacts with potassium amide in liquid ammonia?

A: Research indicates that the reaction of 2,6-Dichloro-3-phenylpyridine with potassium amide in liquid ammonia yields a mixture of products depending on the reaction conditions. At -70°C, 4,4’-bipyridyl and 3,4’-bipyridyl derivatives are formed, with the 4,4’ coupling products being dominant []. Interestingly, when the reaction is performed at -70°C in the presence of potassium permanganate, 4-amino-2-benzylpyrimidine becomes the major product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)